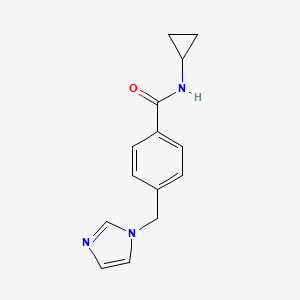![molecular formula C13H19BrFNO2 B6103059 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)](/img/structure/B6103059.png)
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol), also known as BFBDIP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and physiological effects:
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is its versatility, as it can be used in various scientific fields. Additionally, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) is its potential toxicity, which may make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol). One area of interest is the development of new anti-cancer agents based on 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol), which could potentially be more effective and less toxic than current treatments. Another area of interest is the use of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) and its potential applications in various scientific fields.
Méthodes De Synthèse
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-fluorobenzaldehyde with isopropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been shown to have potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In material science, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In catalysis, 1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol) has been studied for its ability to catalyze various organic reactions.
Propriétés
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFNO2/c1-9(17)6-16(7-10(2)18)8-11-3-4-13(15)12(14)5-11/h3-5,9-10,17-18H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWSQKFIPEAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC(=C(C=C1)F)Br)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6102999.png)
![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6103014.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6103026.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![3-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}pyridine oxalate](/img/structure/B6103043.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B6103049.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6103056.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6103058.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6103060.png)

